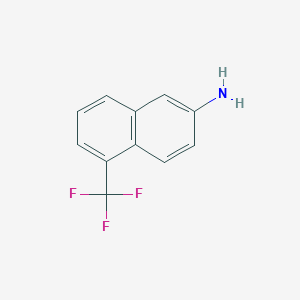

5-(Trifluoromethyl)naphthalen-2-amine

CAS No.:

Cat. No.: VC15968615

Molecular Formula: C11H8F3N

Molecular Weight: 211.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8F3N |

|---|---|

| Molecular Weight | 211.18 g/mol |

| IUPAC Name | 5-(trifluoromethyl)naphthalen-2-amine |

| Standard InChI | InChI=1S/C11H8F3N/c12-11(13,14)10-3-1-2-7-6-8(15)4-5-9(7)10/h1-6H,15H2 |

| Standard InChI Key | VQNKUKJMYOBIPE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)N)C(=C1)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-(trifluoromethyl)naphthalen-2-amine, reflects its substitution pattern: a naphthalene ring system (two fused benzene rings) with an amine (-NH₂) group at position 2 and a trifluoromethyl group at position 5 . The SMILES representation, C1=CC2=C(C=CC(=C2)N)C(=C1)C(F)(F)F, encodes this structure, highlighting the connectivity of the aromatic system and substituents .

Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈F₃N |

| Molecular Weight | 211.18 g/mol |

| InChIKey | VQNKUKJMYOBIPE-UHFFFAOYSA-N |

| Topological Polar Surface Area | 26.0 Ų |

| Hydrogen Bond Donor Count | 1 (NH₂ group) |

| Hydrogen Bond Acceptor Count | 3 (F atoms in -CF₃) |

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amine group provides a site for further functionalization .

Synthetic Methodologies

Cycloaddition-Based Approaches

Recent advances in naphthalene synthesis, such as the [4+2] cycloaddition of 4-hydroxy-2-pyrones with aryne intermediates, offer a scalable route to multisubstituted naphthalenes . For example, 4-hydroxy-2-pyrones undergo Diels-Alder reactions with benzyne precursors (e.g., o-silylaryl triflates) to form lactone intermediates, which subsequently undergo decarboxylative aromatization to yield naphthalene derivatives . This method has been employed to synthesize analogs bearing bromo, methoxy, and aryloxy substituents, suggesting adaptability for introducing -CF₃ groups .

Functionalization Strategies

Applications in Drug Discovery and Materials Science

Pharmaceutical Relevance

The trifluoromethyl group is a hallmark of bioactive molecules due to its ability to modulate pharmacokinetic properties. In 5-(trifluoromethyl)naphthalen-2-amine, the -CF₃ group may enhance binding affinity to hydrophobic protein pockets, while the amine group enables conjugation to pharmacophores . Similar naphthyridine derivatives, such as 5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine (CID 2783071), exhibit antimicrobial and antiviral activities, hinting at potential therapeutic applications for this compound .

Materials Science Applications

Fluorinated naphthalenes are valuable in organic electronics for their electron-withdrawing properties and thermal stability. The -CF₃ group in 5-(trifluoromethyl)naphthalen-2-amine could improve charge transport in organic semiconductors or serve as a building block for liquid crystals .

Computational and Spectroscopic Insights

Density Functional Theory (DFT) Studies

DFT calculations on analogous systems, such as ethoxy- and trifluoromethyl-substituted 2-pyrones, predict low activation energies (<20 kcal/mol) for decarboxylative aromatization steps, supporting the feasibility of synthesizing 5-(trifluoromethyl)naphthalen-2-amine via cycloaddition pathways . These studies also indicate minimal electronic perturbation from -CF₃ groups during key reaction steps .

Challenges and Future Directions

Current limitations include the scarcity of scalable synthetic protocols and detailed toxicological data. Future research should prioritize:

-

Method Development: Streamlining regioselective trifluoromethylation and cycloaddition reactions.

-

Biological Profiling: Evaluating antimicrobial, anticancer, and CNS activity in vitro and in vivo.

-

Materials Optimization: Exploring thin-film properties for optoelectronic devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume